molecular formula C25H23NO5S B2811116 (3,4-dimethoxyphenyl)[4-(3,5-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114658-50-2

(3,4-dimethoxyphenyl)[4-(3,5-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No. B2811116
CAS RN: 1114658-50-2
M. Wt: 449.52
InChI Key: QNZVWXOOVPGGII-UHFFFAOYSA-N
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Description

The compound is a benzothiazine derivative with methoxy and methyl groups attached to the phenyl rings . Benzothiazines are a class of organic compounds containing a benzene ring fused to a thiazine ring. They are known to exhibit a wide range of biological activities.


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of methoxy groups could increase its solubility in certain solvents .

Scientific Research Applications

Synthesis and Characterization

This compound belongs to a class of chemicals involved in the synthesis of 1,4-benzothiazin-2-yl derivatives, which are prepared through reactions involving enamines and chloro-1,4-benzothiazines. These reactions yield a variety of derivatives with potential chemical and biological applications. For instance, Nazarenko et al. (2008) explored the synthesis of 1,4-benzothiazin-2-yl derivatives through the reaction of 2-chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazines with 'push–pull' enamines, highlighting the chemical flexibility and potential utility of these compounds in further chemical transformations Nazarenko et al., 2008.

properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-(3,5-dimethylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5S/c1-16-11-17(2)13-19(12-16)26-15-24(32(28,29)23-8-6-5-7-20(23)26)25(27)18-9-10-21(30-3)22(14-18)31-4/h5-15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZVWXOOVPGGII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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